molecular formula C13H11ClN2O2 B2681237 N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide CAS No. 1016495-74-1

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide

Cat. No.: B2681237
CAS No.: 1016495-74-1
M. Wt: 262.69
InChI Key: MCTPLTCVSGESLR-UHFFFAOYSA-N
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Description

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a benzamide core substituted with an amino group at the 2-position and a chlorine atom at the 5-position on the phenyl ring, along with a hydroxyl group at the 4-position on the benzamide ring.

Scientific Research Applications

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for research on “N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide” would likely depend on its physical and chemical properties, as well as any biological activity it might have. If it has desirable properties, it could be further studied for potential applications in areas such as medicine or agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide can be achieved through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then reacted with 4-hydroxybenzoic acid to form the desired compound . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced using a bacterial strain to yield 2-amino-5-chlorophenol, followed by a condensation reaction with 4-hydroxybenzoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions such as temperature and pressure control to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like iron powder and toluene for reduction reactions, and oxidizing agents such as manganese dioxide for oxidation reactions . Substitution reactions often require the use of nucleophiles and appropriate solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield quinones, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Amino-5-chlorophenyl)-4-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and hydroxyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-amino-5-chlorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(17)5-2-8/h1-7,17H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTPLTCVSGESLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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